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molecular formula C7H2F4N2 B8531856 2-Aminotetrafluorobenzonitrile CAS No. 16582-99-3

2-Aminotetrafluorobenzonitrile

Cat. No. B8531856
M. Wt: 190.10 g/mol
InChI Key: IQLNTAINVXUGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06521794B2

Procedure details

2,3,5,6-Tetrafluoroaniline was produced from 4-amino-2,3,5,6-tetrafluorobenzonitrile. To be specific, in a 200 ml four-neck flask provided with a stirrer, a thermometer, a dropping funnel, and a water separating tube, 100 g of 60% sulfuric acid was placed and heated to 140° C. To the hot sulfuric acid, 36 g of the raw material, 4-amino-2,3,5,6-tetrafluorobenzonitrile (having a purity of 94% and containing 6% of 2-amino-3,4,5,6-tetrafluorobenzonitrile as an impurity) was added dropwise at a rate of 6 g/hr. The 2,3,5,6-tetrafluoroaniline which was formed by the reaction was expelled by azeotropy with water, guided into the water dropping tube, and separated from the water. The reaction was continued for six hours while the reaction vessel was supplied with the same amount of water as expelled by distillation. After the completion of the reaction, the conversion ratio of the raw material determined by gas chromatography was found to be 96 mol %. When the 2,3,5,6-tetrafluoroaniline expelled by distillation was analyzed, the purity was found to be 95.3% and the yield to be 82.5%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
raw material
Quantity
36 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[NH2:6][C:7]1[C:14]([F:15])=[C:13]([F:16])[C:10](C#N)=[C:9]([F:17])[C:8]=1[F:18].NC1C(F)=C(F)C(F)=C(F)C=1C#N>>[F:15][C:14]1[C:13]([F:16])=[CH:10][C:9]([F:17])=[C:8]([F:18])[C:7]=1[NH2:6]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
raw material
Quantity
36 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=C(C#N)C(=C1F)F)F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C#N)C(=C(C(=C1F)F)F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To be specific, in a 200 ml four-neck flask
CUSTOM
Type
CUSTOM
Details
provided with a stirrer
ADDITION
Type
ADDITION
Details
was added dropwise at a rate of 6 g/hr

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C(=C(C=C1F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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